molecular formula C13H12O3S B6372013 Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate CAS No. 1261948-37-1

Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate

Cat. No.: B6372013
CAS No.: 1261948-37-1
M. Wt: 248.30 g/mol
InChI Key: PRRZYRSPEJRWHR-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-hydroxy-5-methylbenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as ethanol or methanol .

Industrial production methods for thiophene derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the industrial production of thiophene derivatives .

Chemical Reactions Analysis

Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:

    Methyl 4-(3-hydroxyphenyl)thiophene-2-carboxylate: Lacks the methyl group on the phenyl ring.

    Methyl 4-(3-methylphenyl)thiophene-2-carboxylate: Lacks the hydroxyl group on the phenyl ring.

    Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-3-carboxylate: The carboxylate group is positioned differently on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-8-3-9(5-11(14)4-8)10-6-12(17-7-10)13(15)16-2/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRZYRSPEJRWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683928
Record name Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-37-1
Record name Methyl 4-(3-hydroxy-5-methylphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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